molecular formula C3H3ClO4 B1594415 Chloromalonic acid CAS No. 600-33-9

Chloromalonic acid

Cat. No.: B1594415
CAS No.: 600-33-9
M. Wt: 138.5 g/mol
InChI Key: AFXWHCJMTLWFKF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromalonic acid can be synthesized through several methods. One common approach involves the chlorination of malonic acid. This process typically uses chlorine gas in the presence of a catalyst such as phosphorus trichloride. The reaction proceeds as follows:

CH2(COOH)2+Cl2CHCl(COOH)2+HCl\text{CH}_2(\text{COOH})_2 + \text{Cl}_2 \rightarrow \text{CHCl(COOH)}_2 + \text{HCl} CH2​(COOH)2​+Cl2​→CHCl(COOH)2​+HCl

Industrial Production Methods: Industrial production of this compound often involves the use of chloroacetic acid as a starting material. The chloroacetic acid is first converted to its sodium salt using sodium hydroxide. This is followed by a reaction with sodium cyanide to form cyanoacetic acid, which is then hydrolyzed to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Chloromalonic acid undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form carbon dioxide and water.

    Reduction: It can be reduced to malonic acid.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed:

    Oxidation: Carbon dioxide (CO2) and water (H2O).

    Reduction: Malonic acid.

    Substitution: Various substituted malonic acids depending on the nucleophile used.

Scientific Research Applications

Chloromalonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various substituted malonic acids.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic uses of this compound derivatives.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which chloromalonic acid exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Chloromalonic acid is similar to other halogenated malonic acids, such as bromomalonic acid and iodomalonic acid. it is unique due to the presence of the chlorine atom, which imparts different reactivity and properties compared to its bromine and iodine counterparts. Similar compounds include:

  • Bromomalonic acid (C3H3BrO4)
  • Iodomalonic acid (C3H3IO4)
  • Malonic acid (C3H4O4)

Properties

IUPAC Name

2-chloropropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXWHCJMTLWFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208702
Record name Propanedioic acid, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-33-9
Record name Propanedioic acid, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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